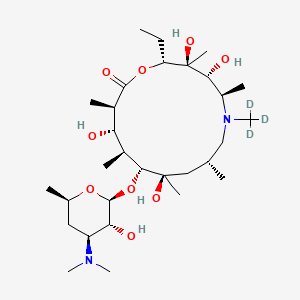
1-Benzylglycerol-1,3-18O2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzylglycerol-1,3-18O2 is a stable isotope-labelled compound, often used in various scientific research applications. It is a labelled analogue of 1-Benzylglycerol, which is a derivative of glycerol. The compound is characterized by the presence of two oxygen-18 isotopes, making it useful in tracing and studying metabolic pathways and reaction mechanisms.
Méthodes De Préparation
The synthesis of 1-Benzylglycerol-1,3-18O2 typically involves the incorporation of oxygen-18 isotopes into the glycerol backbone. One common method is the esterification of glycerol with benzyl alcohol in the presence of oxygen-18 enriched water. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and the process is carried out under reflux conditions to ensure complete incorporation of the isotopes.
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods involve the use of large reactors and continuous monitoring to ensure the purity and isotopic enrichment of the final product.
Analyse Des Réactions Chimiques
1-Benzylglycerol-1,3-18O2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzaldehyde and glyceric acid. Common reagents for this reaction include potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield benzyl alcohol and glycerol. Sodium borohydride is a typical reducing agent used in this reaction.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with hydrochloric acid can replace the benzyl group with a chlorine atom.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields benzaldehyde, while reduction produces benzyl alcohol.
Applications De Recherche Scientifique
1-Benzylglycerol-1,3-18O2 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in studying reaction mechanisms and metabolic pathways. The incorporation of oxygen-18 allows researchers to track the movement and transformation of oxygen atoms in chemical reactions.
Biology: The compound is used in metabolic studies to understand the role of glycerol derivatives in biological systems. It helps in elucidating the pathways involved in lipid metabolism.
Medicine: In medical research, this compound is used to study the pharmacokinetics and metabolism of drugs that interact with glycerol derivatives.
Industry: The compound is used in the production of specialized chemicals and materials, where isotopic labelling is required for quality control and process optimization.
Mécanisme D'action
The mechanism of action of 1-Benzylglycerol-1,3-18O2 involves its incorporation into metabolic pathways where glycerol derivatives play a role. The compound interacts with enzymes and other molecular targets involved in these pathways, allowing researchers to study the specific steps and intermediates involved. The presence of oxygen-18 isotopes provides a unique marker that can be detected using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.
Comparaison Avec Des Composés Similaires
1-Benzylglycerol-1,3-18O2 can be compared with other glycerol derivatives, such as:
1-Benzylglycerol: The unlabelled analogue of this compound, used in similar applications but without the isotopic tracing capabilities.
Glycerol: The parent compound, widely used in various industries and research fields.
1,3-Diacylglycerol: Another glycerol derivative used in metabolic studies and industrial applications.
The uniqueness of this compound lies in its isotopic labelling, which allows for precise tracking and analysis in scientific research. This feature distinguishes it from other similar compounds and makes it a valuable tool in various fields of study.
Propriétés
Formule moléculaire |
C10H14O3 |
|---|---|
Poids moléculaire |
186.22 g/mol |
Nom IUPAC |
3-(18O)benzyl(18O)oxypropane-1,2-di(18O)ol |
InChI |
InChI=1S/C10H14O3/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/i11+2,13+2 |
Clé InChI |
LWCIBYRXSHRIAP-LPMAMGLRSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[18O]CC(C[18OH])O |
SMILES canonique |
C1=CC=C(C=C1)COCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


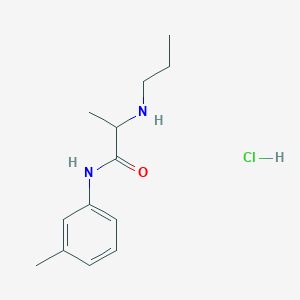
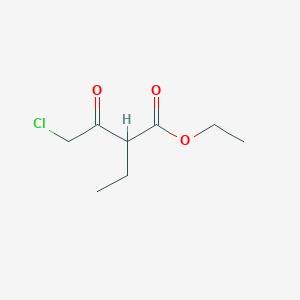
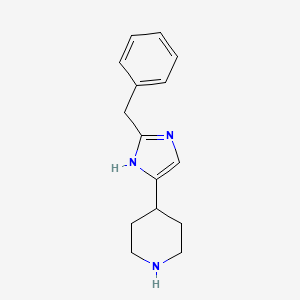
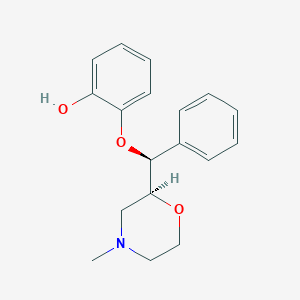
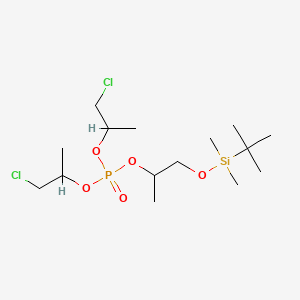
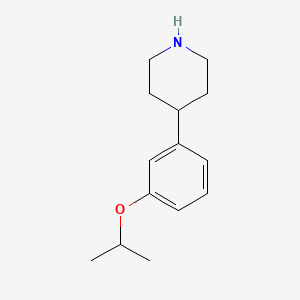
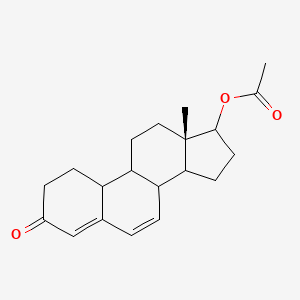
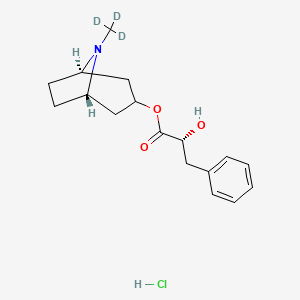
![2-[2-(Heptylamino)ethoxy]ethanol](/img/structure/B13855180.png)

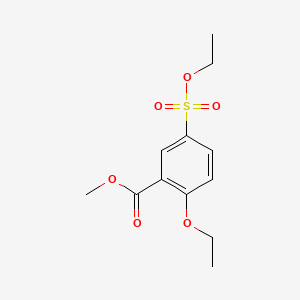
![(2S,3S,4S,5R,6S)-6-[[(4S)-6-chloro-4-(2-cyclopropylethynyl)-2-oxo-4-(trifluoromethyl)-1H-3,1-benzoxazin-8-yl]oxy]-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid](/img/structure/B13855204.png)
![2,2-Dimethylpropyl [4-[(5-oxooxolan-2-yl)methyl]-2-phenylmethoxyphenyl] sulfate](/img/structure/B13855209.png)
